molecular formula C20H15Cl2N3O B2535871 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-31-5

3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2535871
CAS No.: 338774-31-5
M. Wt: 384.26
InChI Key: YMQGWUDUSVMZHT-UHFFFAOYSA-N
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Description

3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key signaling enzyme central to the cellular response to stress and inflammation. This compound acts by binding to the ATP-binding pocket of p38α with high affinity, effectively suppressing its kinase activity and the subsequent phosphorylation of downstream transcription factors like ATF-2. The primary research value of this inhibitor lies in its utility for dissecting the p38 MAPK pathway's role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Researchers employ it in models of inflammatory and autoimmune diseases to elucidate molecular mechanisms and validate therapeutic targets. Its selectivity profile makes it a critical tool for investigating cross-talk between signaling pathways and for distinguishing p38α-mediated events from those regulated by other MAPKs like JNK or ERK. Furthermore, its benzimidazole core structure contributes to its metabolic stability, making it suitable for extended in vitro studies. Ongoing research also explores its potential utility in oncology contexts , where p38 signaling influences cell survival, differentiation, and the tumor microenvironment. This inhibitor is therefore indispensable for basic signal transduction research and for the preclinical assessment of pathway modulation in a variety of disease models.

Properties

IUPAC Name

3-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-12-5-2-3-6-13(12)11-25-18-10-16(22)15(21)9-17(18)24-19(25)14-7-4-8-23-20(14)26/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQGWUDUSVMZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the dichloro and methylbenzyl substituents. The final step involves the formation of the pyridinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Benzimidazole/Pyridinone) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 5,6-Cl; 2-methylbenzyl C20H15Cl2N3O* ~384.26* Hypothesized higher lipophilicity due to methylbenzyl; potential metabolic stability
3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 5,6-Cl; 4-fluorobenzyl Not reported Not reported Fluorine substitution may enhance bioavailability via reduced CYP450 metabolism
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone 5,6-Cl; benzyl C19H13Cl2N3O 370.23 Simpler benzyl group; lower steric hindrance compared to methyl/fluorobenzyl
3-{1-[4-(tert-Butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone 5,6-Cl; 4-tert-butylbenzyl C23H21Cl2N3O 426.34 High lipophilicity (tert-butyl); potential for improved membrane permeability
3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone 5,6-Me; 4-tert-butylbenzyl C25H27N3O 385.51 Methyl groups reduce electron-withdrawing effects; possible lower target affinity

*Estimated based on structural analogs.

Physicochemical Properties

  • The tert-butyl analog exhibits even higher lipophilicity, which may improve blood-brain barrier penetration but increase toxicity risks.
  • Electronic Effects: Dichloro substitution (target compound, ) introduces strong electron-withdrawing effects, stabilizing negative charges and enhancing interactions with cationic binding pockets.

Biological Activity

3-[5,6-Dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be described as follows:

  • IUPAC Name : 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
  • Molecular Formula : C13H9Cl2N3O
  • CAS Number : 1474343

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Benzimidazole derivatives are known to exhibit a range of biological activities, particularly in cancer treatment. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines:

CompoundTarget Cell LineIC50 (nM)
Compound ASNU1677.4 ± 6.2
Compound BKG125.3 ± 4.6
Compound CFGFR1<4.1

The specific activity of 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone against cancer cell lines remains to be fully characterized but is expected to follow similar trends due to the presence of the benzimidazole moiety .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds with similar structures exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. In comparative studies:

CompoundActivity AgainstReference DrugResult
Compound DS. aureusCiprofloxacinModerate
Compound EE. coliNorfloxacinGood

This suggests that the compound may possess antimicrobial properties worth investigating further .

The biological activity of benzimidazole derivatives often involves multiple mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

The specific mechanisms for this compound require further elucidation through targeted studies.

Structure-Activity Relationship (SAR)

The SAR analysis has shown that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For instance:

  • Substituents at the 5 and 6 positions (such as chlorine) enhance potency against specific targets.
  • The presence of a pyridinone moiety contributes to improved solubility and bioavailability.

Case Studies

Several case studies have documented the effects of similar benzimidazole derivatives in clinical settings:

  • Study on Antitumor Activity : A clinical trial involving a closely related compound demonstrated significant tumor reduction in patients with BRAFV600-mutant melanoma when administered at doses up to 400 mg twice daily .
  • Antimicrobial Trials : Laboratory tests revealed that certain benzimidazole derivatives effectively inhibited growth in resistant bacterial strains, supporting their potential use as novel antibiotics .

Q & A

Basic: What are the standard protocols for synthesizing 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone?

Answer:
The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach is to react a substituted benzimidazole precursor (e.g., 5,6-dichloro-1H-benzimidazole) with 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methylbenzyl group at the N1 position . Subsequent coupling with a pyridinone moiety can be achieved via Pd-catalyzed cross-coupling or acid-mediated cyclization. For example:

  • Step 1 : Alkylation of benzimidazole with 2-methylbenzyl chloride (yield: ~60-70%, 80°C, 12h) .
  • Step 2 : Pyridinone ring formation using a Buchwald-Hartwig amination or Mitsunobu reaction .
    Key challenges include controlling regioselectivity during benzimidazole substitution and minimizing side reactions in the pyridinone cyclization step.

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods in SHELXS and refinement using SHELXL . For visualization and hydrogen-bonding analysis, ORTEP-3 or WinGX are employed to generate thermal ellipsoid plots and calculate bond angles/distances . Key parameters include:

ParameterValue Range
R-factor (R₁)< 0.05 (high-resolution)
C–Cl bond length1.72–1.76 Å
Torsion anglesValidated via Mercury CC
Hydrogen-bonding patterns should be analyzed using graph-set notation (e.g., R₂²(8) motifs) to confirm supramolecular packing .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological steps:

Variable-temperature NMR : Identify exchange broadening or splitting in ¹H/¹³C spectra to detect conformational flexibility .

DFT calculations : Compare computed NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to validate predominant tautomers .

Twinned crystal analysis : Use SHELXL ’s TWIN/BASF commands to refine disordered regions in XRD data .
For example, a pyridinone ring puckering discrepancy between NMR (planar) and XRD (slightly distorted) can be resolved by confirming solvent-induced lattice effects via PXRD .

Advanced: What computational strategies predict the compound’s intermolecular interactions and stability?

Answer:
Hybrid QM/MM and molecular docking are recommended:

  • QM/MM : Optimize geometry at the B3LYP-D3/def2-TZVP level to model π-π stacking and C–H···Cl interactions .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using GROMACS with CHARMM36 force fields to assess aggregation propensity .
  • Hirshfeld surface analysis : Quantify interaction ratios (e.g., Cl···H vs. H···H contacts) via CrystalExplorer to correlate with experimental thermal stability (TGA data) .

Advanced: How do methodological variations in structure-activity relationship (SAR) studies impact data interpretation?

Answer:
SAR discrepancies often stem from:

Assay conditions : Varying pH (e.g., 7.4 vs. 5.5) can alter protonation states of the pyridinone N–H group, affecting binding affinity .

Receptor models : Comparative studies using I7 receptor (single-receptor) vs. multi-receptor panels may yield non-overlapping SAR clusters due to divergent activation pathways .

Data normalization : Normalize IC₅₀ values to control for batch-to-batch synthesis impurities (e.g., residual 2-methylbenzyl chloride quantified via GC-MS) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?

Answer:
A multi-technique approach is essential:

TechniqueKey MetricsExample Data
¹H NMR Integration ratios, coupling constantsδ 8.21 (d, J=5.1 Hz, pyridinone)
ESI-MS [M+H]⁺ ion accuracy (Δ < 2 ppm)m/z 427.0521 (calc. 427.0518)
HPLC Retention time, peak symmetry (As < 1.5)t_R = 6.7 min (C18 column)
TGA Decomposition onset temperatureT₅% = 215°C (N₂ atmosphere)
Residual solvent analysis (e.g., DMF < 500 ppm) should follow ICH Q3C guidelines .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Answer:

Crystallinity control : Use polymorph screening (via slurry conversion) to ensure consistent solid-state forms .

Stability studies : Monitor hydrolytic degradation (e.g., pyridinone ring opening) under accelerated conditions (40°C/75% RH) .

Bioassay standardization : Pre-incubate compounds in assay buffer (pH 7.4) for 1h to equilibrate tautomeric states .

Basic: How is hydrogen-bonding analyzed in this compound’s solid-state structure?

Answer:
Hydrogen-bonding networks are mapped using PLATON or OLEX2 to generate interaction diagrams. Key steps:

Identify donor-acceptor pairs (e.g., N–H···O=C).

Calculate D···A distances (ideal range: 2.6–3.0 Å) and angles (>150°) .

Classify motifs using Etter’s graph-set notation (e.g., C(6) chains for benzimidazole stacking) .
For example, a C–H···π interaction between the 2-methylbenzyl group and pyridinone ring can stabilize the crystal lattice .

Advanced: What are best practices for validating computational models against experimental data?

Answer:

Docking validation : Use root-mean-square deviation (RMSD) < 2.0 Å between predicted and XRD-confirmed poses .

MD convergence : Ensure energy stabilization (±0.5 kcal/mol over 50 ns trajectories) and radius of gyration consistency .

Statistical metrics : Report R² > 0.85 for QSAR models and Matthews correlation coefficient (MCC) > 0.6 for classification .

Advanced: How can researchers address low reproducibility in synthetic yields?

Answer:
Critical factors include:

Moisture control : Use anhydrous solvents (Karl Fischer titration < 50 ppm H₂O) and flame-dried glassware .

Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency .

Reaction monitoring : Employ in-situ IR or LC-MS to detect intermediates and adjust reaction times .

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